molecular formula C28H26ClN3O2S B11442479 [5-(2-Chlorophenyl)-14-methyl-7-({[4-(propan-2-yl)phenyl]methyl}sulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

[5-(2-Chlorophenyl)-14-methyl-7-({[4-(propan-2-yl)phenyl]methyl}sulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B11442479
M. Wt: 504.0 g/mol
InChI Key: IEDXFEQKVQYZHO-UHFFFAOYSA-N
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Description

[5-(2-Chlorophenyl)-14-methyl-7-({[4-(propan-2-yl)phenyl]methyl}sulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a combination of aromatic rings, a sulfur-containing moiety, and a hydroxyl group, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Chlorophenyl)-14-methyl-7-({[4-(propan-2-yl)phenyl]methyl}sulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the tricyclic core: This step involves the cyclization of a suitable precursor to form the tricyclic structure. Reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of the sulfur-containing moiety: The incorporation of the sulfanyl group is achieved through nucleophilic substitution reactions. Common reagents for this step include thiols and alkyl halides, with reaction conditions tailored to promote the desired substitution.

    Functionalization of the aromatic rings: The introduction of the chlorophenyl and propan-2-ylphenyl groups is typically achieved through electrophilic aromatic substitution reactions. Reagents such as chlorinating agents and alkylating agents are used under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Chlorophenyl)-14-methyl-7-({[4-(propan-2-yl)phenyl]methyl}sulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and oxidizing agents used.

    Reduction: The compound can undergo reduction reactions, particularly at the aromatic rings, leading to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reaction conditions typically involve acidic or basic media and controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. Reaction conditions vary depending on the desired degree of reduction.

    Substitution: Reagents for substitution reactions include halogens, alkyl halides, and sulfonating agents. Conditions are tailored to promote selective substitution at specific positions on the aromatic rings.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl group yields ketones or aldehydes.

    Reduction: Reduction of the aromatic rings results in partially or fully hydrogenated derivatives.

    Substitution: Substitution reactions produce derivatives with various functional groups, such as halogens, alkyl groups, and sulfonate groups.

Scientific Research Applications

[5-(2-Chlorophenyl)-14-methyl-7-({[4-(propan-2-yl)phenyl]methyl}sulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development. It may exhibit biological activity against various targets, including enzymes and receptors.

    Materials Science: The compound’s aromatic and sulfur-containing moieties contribute to its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

    Industrial Applications: The compound’s reactivity and functional groups make it suitable for use in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of [5-(2-Chlorophenyl)-14-methyl-7-({[4-(propan-2-yl)phenyl]methyl}sulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of the hydroxyl group and sulfur-containing moiety may facilitate binding to specific sites on the target molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and tricyclic structure. This unique arrangement of atoms and bonds imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Biological Activity

The compound 5-(2-Chlorophenyl)-14-methyl-7-({[4-(propan-2-yl)phenyl]methyl}sulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with potential therapeutic applications due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes multiple functional groups that contribute to its biological activity. The presence of a chlorophenyl group, a triazatricyclo core, and a sulfanyl moiety are particularly significant in influencing its reactivity and interaction with biological targets.

IUPAC Name and Molecular Formula

PropertyDetails
IUPAC Name5-(2-Chlorophenyl)-14-methyl-7-({[4-(propan-2-yl)phenyl]methyl}sulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Molecular FormulaC₃₁H₃₄ClN₃O₂S

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing chlorophenyl groups have shown effectiveness against various bacterial strains. In particular, studies have reported minimum inhibitory concentration (MIC) values indicating potent activity against pathogens like Pseudomonas aeruginosa and Escherichia coli .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Similar compounds have demonstrated cytotoxic effects on cancer cell lines such as A-431 and Jurkat cells. The mechanism often involves the inhibition of specific enzymes associated with cancer cell proliferation .

Anti-inflammatory Effects

Compounds in this class have been evaluated for anti-inflammatory properties. The presence of specific functional groups has been linked to the modulation of inflammatory pathways, potentially leading to reduced inflammation in various models .

The biological effects of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer progression.
  • Receptor Binding : It can bind to specific receptors that modulate cellular signaling pathways.
  • Cell Cycle Interference : Similar compounds have shown the ability to disrupt cell cycle progression in cancer cells.

Case Studies

  • Study on Antimicrobial Activity : A recent study tested derivatives for their efficacy against E. coli and Pseudomonas aeruginosa, revealing MIC values as low as 0.21 μM for some derivatives .
  • Cytotoxicity Assessment : Compounds structurally related to the target compound were assessed for cytotoxicity using MTT assays on HaCat and Balb/c 3T3 cells, showing promising results that warrant further investigation .
  • Inflammation Model : In an experimental model of inflammation, similar compounds demonstrated significant reductions in inflammatory markers when administered .

Summary of Key Findings

Study FocusKey Results
Antimicrobial ActivityMIC values as low as 0.21 μM against E. coli
CytotoxicitySignificant cytotoxic effects on cancer cell lines
Anti-inflammatory EffectsReduction in inflammatory markers in vivo

Future Directions

Further research is needed to explore the full therapeutic potential of this compound. This includes:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Exploration of structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
  • Clinical trials to validate preclinical findings.

Properties

Molecular Formula

C28H26ClN3O2S

Molecular Weight

504.0 g/mol

IUPAC Name

[5-(2-chlorophenyl)-14-methyl-7-[(4-propan-2-ylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

InChI

InChI=1S/C28H26ClN3O2S/c1-16(2)19-10-8-18(9-11-19)15-35-28-23-12-22-20(14-33)13-30-17(3)25(22)34-27(23)31-26(32-28)21-6-4-5-7-24(21)29/h4-11,13,16,33H,12,14-15H2,1-3H3

InChI Key

IEDXFEQKVQYZHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4Cl)SCC5=CC=C(C=C5)C(C)C)CO

Origin of Product

United States

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